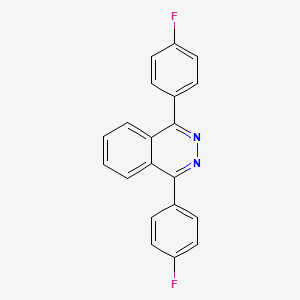![molecular formula C11H22O4Si B14279141 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one CAS No. 159412-68-7](/img/structure/B14279141.png)
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is an organosilicon compound that features a cyclohexanone ring substituted with a dimethoxy(propan-2-yl)oxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one typically involves the reaction of cyclohexanone with a silylating agent such as dimethoxy(propan-2-yl)chlorosilane. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the silylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and scaling up the production while ensuring consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the silicon atom or the cyclohexanone ring.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds.
Applications De Recherche Scientifique
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of 3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one involves the interaction of the silyl group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexanone ring provides additional reactivity, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{Dimethyl[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Diethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
- 3-{Trimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one
Uniqueness
3-{Dimethoxy[(propan-2-yl)oxy]silyl}cyclohexan-1-one is unique due to its specific combination of a cyclohexanone ring and a dimethoxy(propan-2-yl)oxy silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
159412-68-7 |
|---|---|
Formule moléculaire |
C11H22O4Si |
Poids moléculaire |
246.37 g/mol |
Nom IUPAC |
3-[dimethoxy(propan-2-yloxy)silyl]cyclohexan-1-one |
InChI |
InChI=1S/C11H22O4Si/c1-9(2)15-16(13-3,14-4)11-7-5-6-10(12)8-11/h9,11H,5-8H2,1-4H3 |
Clé InChI |
ALLYLLQLWCZFNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C1CCCC(=O)C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)



![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)


![Methyl 4'-amino-6-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14279124.png)
![Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-](/img/structure/B14279127.png)
![5-[(Propane-2-sulfonyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B14279130.png)

